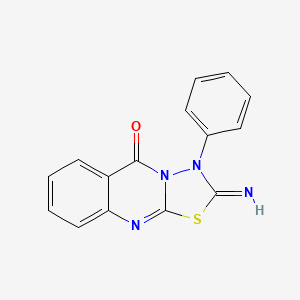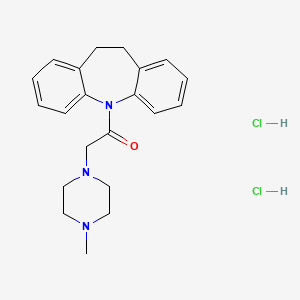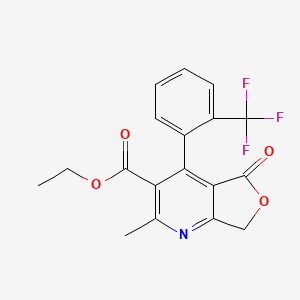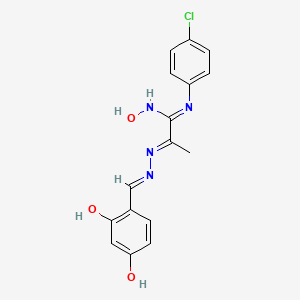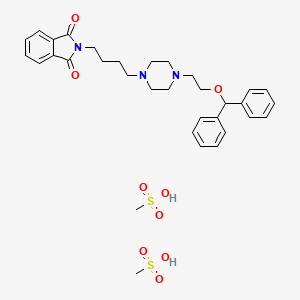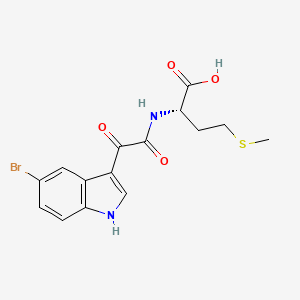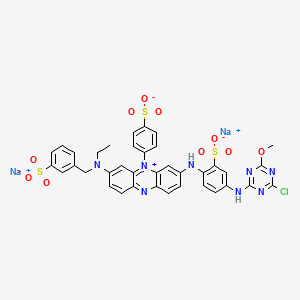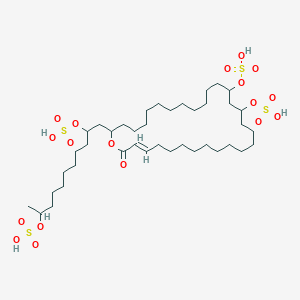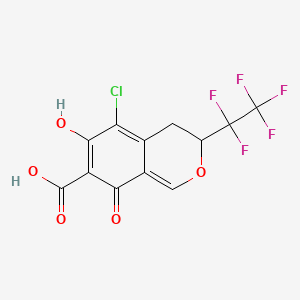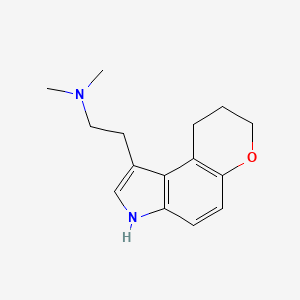
1-(2-Dimethylaminoethyl)dihydropyrano(3,2-e)indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-(2-Dimethylaminoethyl)dihydropyrano(3,2-e)indole involves several steps. One common synthetic route includes the reaction of a tryptamine derivative with a dihydropyran ring system. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the tricyclic structure . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(2-Dimethylaminoethyl)dihydropyrano(3,2-e)indole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the indole ring, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
1-(2-Dimethylaminoethyl)dihydropyrano(3,2-e)indole has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of tricyclic tryptamine derivatives.
Biology: The compound’s interaction with serotonin receptors makes it valuable for studying neurotransmitter pathways and receptor binding.
Medicine: Its potential as a serotonin receptor agonist suggests possible therapeutic applications in treating conditions related to serotonin imbalance, such as depression and anxiety.
Mecanismo De Acción
The mechanism of action of 1-(2-Dimethylaminoethyl)dihydropyrano(3,2-e)indole involves its binding to the serotonin receptor 5-HT2A. As a partial agonist, it activates the receptor but to a lesser extent than a full agonist. This interaction influences various molecular targets and pathways associated with serotonin signaling, affecting mood, perception, and other physiological processes .
Comparación Con Compuestos Similares
1-(2-Dimethylaminoethyl)dihydropyrano(3,2-e)indole can be compared with other similar compounds, such as:
- 4,5-MDO-DMT
- 4,5-MDO-DiPT
- 5-MeO-DMT
- CP-132,484
- RU-28306
- Ramelteon
Propiedades
Número CAS |
135360-97-3 |
|---|---|
Fórmula molecular |
C15H20N2O |
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-(3,7,8,9-tetrahydropyrano[3,2-e]indol-1-yl)ethanamine |
InChI |
InChI=1S/C15H20N2O/c1-17(2)8-7-11-10-16-13-5-6-14-12(15(11)13)4-3-9-18-14/h5-6,10,16H,3-4,7-9H2,1-2H3 |
Clave InChI |
RMMYVKPVLLBYDW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC1=CNC2=C1C3=C(C=C2)OCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


